![molecular formula C10H8N2 B174278 5H-Imidazo[5,1-a]isoindole CAS No. 147764-61-2](/img/structure/B174278.png)

5H-Imidazo[5,1-a]isoindole

Vue d'ensemble

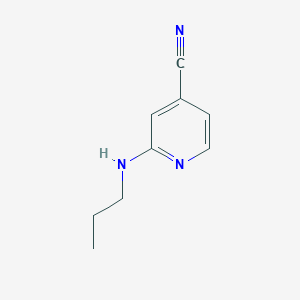

Description

5H-Imidazo[5,1-a]isoindole is a chemical compound with the molecular formula C10H8N2 . It is used in the synthesis of various pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of this compound involves a process called photocyclization of N,N′‐Bis (o‐chlorobenzyl)imidazolium Chloride and N‐ (o‐Chlorobenzyl)imidazole .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclic structure with a combination of carbon, hydrogen, and nitrogen atoms . The InChI code for this compound is 1S/C10H8N2/c1-2-4-9-8 (3-1)6-12-7-11-5-10 (9)12/h1-5,7H,6H2 .Applications De Recherche Scientifique

Activité antiproliférative

Le 5H-Imidazo[5,1-a]isoindole a été utilisé dans la synthèse de nouveaux hybrides qui ont montré une activité antiproliférative significative . Ces composés ont été testés sur quatre lignées cellulaires cancéreuses humaines, MCF-7, HeLa, A549 et IMR32, et ont présenté une activité anticancéreuse notable comparable à celle du médicament standard étoposide .

Études d'amarrage moléculaire

Des études d'amarrage moléculaire ont été réalisées avec le récepteur du facteur de croissance épidermique (PDB ID- 4HJO) pour étayer l'activité anticancéreuse des composés . Cela suggère que le this compound pourrait être un composé utile dans le développement de nouveaux médicaments anticancéreux.

Synthèse de nouveaux hybrides

Le this compound a été utilisé dans la synthèse régiosélective de quelques nouveaux hybrides liés au 1,2,3-triazole . Ce processus a été catalysé par le cuivre(I) et les structures des composés synthétisés ont été confirmées par IR, 1H et 13C RMN, et spectres de masse .

Conjugués médicamenteux

Certains dérivés de l'isoindole, y compris le this compound, ont été identifiés comme des conjugués médicamenteux et des blocs structurels distinctifs pour les composés anticancéreux . Cela suggère que le this compound pourrait être un élément clé dans le développement de nouveaux médicaments anticancéreux.

Développement de 1,2,3-triazoles biologiquement actifs

Le this compound a été utilisé dans le développement de nouveaux 1,2,3-triazoles biologiquement actifs . Cela suggère que le this compound pourrait être un composé utile dans le développement de nouveaux composés biologiquement actifs.

Interactions non covalentes

Les dérivés du 1,2,3-triazole, y compris ceux liés au this compound, peuvent participer à des interactions non covalentes, notamment des liaisons hydrogène, hydrophobes, dipôle-dipôle et de Van der Waals avec diverses cibles protéiques dans les systèmes biologiques . Cela suggère que le this compound pourrait être un composé utile dans l'étude des interactions protéine-ligand.

Mécanisme D'action

Target of Action

The primary target of 5H-Imidazo[5,1-a]isoindole is the epidermal growth factor receptor (EGFR) . EGFR is a protein that resides on the cell surface and is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to DNA synthesis and cell proliferation .

Mode of Action

This compound interacts with its target, EGFR, through noncovalent interactions including hydrogen bonding, hydrophobic, dipole-dipole, and van der Waals forces . These interactions lead to the inhibition of EGFR, thereby preventing the signal transduction cascade that leads to DNA synthesis and cell proliferation .

Biochemical Pathways

The inhibition of EGFR by this compound affects the EGFR signaling pathway . This pathway is crucial for cell proliferation and survival. Therefore, the inhibition of EGFR leads to the suppression of these processes, resulting in the anti-proliferative activity of the compound .

Pharmacokinetics

The compound’s molecular weight (15619 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The result of the action of this compound is the inhibition of cell proliferation. In vitro tests against human cancer cell lines, including MCF-7, HeLa, A549, and IMR32, have shown notable anticancer activity of the compound, comparable with that of the standard drug etoposide .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at 2-8°C

Analyse Biochimique

Biochemical Properties

5H-Imidazo[5,1-a]isoindole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as copper(I) catalyzed regioselective synthesis enzymes, which facilitate the formation of novel hybrids . These interactions often involve noncovalent interactions, including hydrogen bonding, hydrophobic interactions, dipole-dipole interactions, and van der Waals forces . The compound’s ability to form stable complexes with these enzymes makes it a valuable tool in biochemical research.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to exhibit anticancer activity against human cancer cell lines such as MCF-7, HeLa, A549, and IMR32 . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, molecular docking studies have demonstrated its interaction with the epidermal growth factor receptor, supporting its anticancer activity . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to form stable complexes with enzymes and proteins, thereby modulating their activity . For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, its interaction with the epidermal growth factor receptor suggests a role in modulating cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects . Its degradation over time can lead to changes in its activity and efficacy. Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . These findings underscore the need for careful dosage management in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity . Understanding these metabolic pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its efficacy and safety as a therapeutic agent .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can affect its interactions with biomolecules and its overall biological activity, making it an important factor in its therapeutic potential .

Propriétés

IUPAC Name |

5H-imidazo[5,1-a]isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-2-4-9-8(3-1)6-12-7-11-5-10(9)12/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYPJSJTDDEXRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CN=CN31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441984 | |

| Record name | 5H-Imidazo[5,1-a]isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147764-61-2 | |

| Record name | 5H-Imidazo[5,1-a]isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

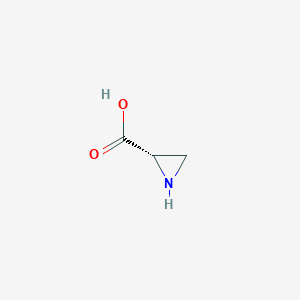

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B174212.png)